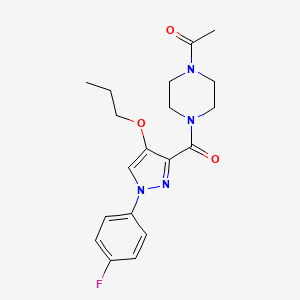

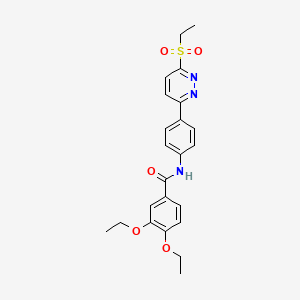

![molecular formula C12H9BrN4 B2453581 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860788-55-2](/img/structure/B2453581.png)

3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular formula of “3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” is C12H9BrN4 . The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D . Noteworthily, compounds with similar structures both exhibit excellent thermal stability .Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for creating new polyheterocyclic ring systems. These derivatives were used as precursors in various chemical reactions to produce novel compounds with potential applications in pharmaceuticals and materials science. The synthesized compounds exhibited in vitro antibacterial properties, indicating their potential use in medical research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Regioselective Synthesis Methods

Research has been conducted to develop highly regioselective synthesis methods for halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines. These methods are crucial for the efficient and targeted synthesis of these compounds, which are essential in various chemical and pharmaceutical applications (Martins et al., 2009).

Facilitation of Sequential Functionalization

A study introduced a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. This method offers an improvement over previous methods, particularly in cases where multiple unique substituents are to be incorporated. This approach is significant in the field of medicinal chemistry for the design of complex molecules (Catalano et al., 2015).

Exploration of Antimicrobial Properties

Another study synthesized pyrazolo[1,5-a]pyrimidine-based heterocycles and evaluated their in vitro antibacterial properties. This research indicates the potential of these compounds in developing new antibacterial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).

Discovery of Antimetabolite Properties

Research on pyrazolo[1,5-a]pyrimidines as purine analogues has highlighted their beneficial properties as antimetabolites in purine biochemical reactions. These compounds have shown wide pharmaceutical interest due to their antitrypanosomal activity, emphasizing their potential in developing treatments for parasitic infections (Abdelriheem, Zaki, & Abdelhamid, 2017).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . Molecular docking simulations have confirmed a good fit of the compound into the CDK2 active site, primarily through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it can lead to an alteration in cell cycle progression and induce apoptosis within cells .

Pharmacokinetics

These properties help predict the observed antitumor activity .

Result of Action

The result of the action of this compound is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . These intensities remain low with electron-withdrawing groups (ewgs) .

Future Directions

properties

IUPAC Name |

3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIAJOXSNFHIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320149 | |

| Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818689 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

860788-55-2 | |

| Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

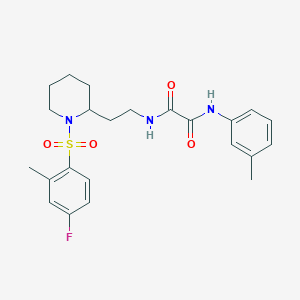

![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)

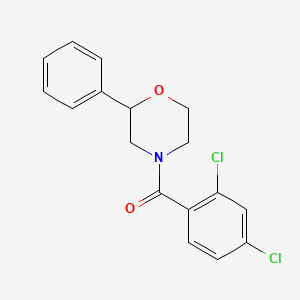

![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)

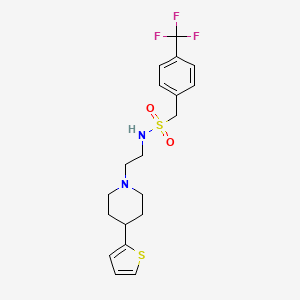

![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)

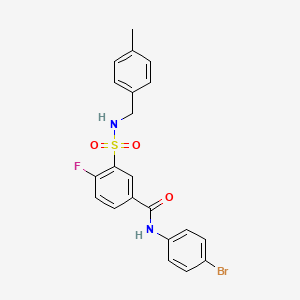

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)

![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)